(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Description
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Studies The compound , due to its complex structure, is likely to be a part of studies focusing on heterocyclic compounds, which are rings composed of atoms of at least two different elements, usually carbon along with nitrogen, oxygen, or sulfur. These structures are foundational in the development of pharmaceuticals due to their diverse biological activities. For example, research on 1,2-Oxazines and related compounds discusses the synthesis and applications of oxazines, which are related to the chemical structure of interest, highlighting their importance in creating chiral synthons and their general reactions in various syntheses (Sainsbury, 1991).
Pharmacological Activities Compounds with structural similarities to the one mentioned often exhibit a wide range of biological activities. For instance, recent studies on phenothiazines have uncovered over 50 main structures with significant antibacterial, anticancer, and antiviral properties, among others. These activities are attributed to the pharmacophoric substituents' interactions with biological systems, demonstrating the potential for compounds like the one to serve as a basis for developing new medications with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Central Nervous System (CNS) Acting Drugs Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have been identified as promising leads for synthesizing compounds with CNS activity. This includes a broad spectrum of effects, from depression to euphoria and convulsion, demonstrating the potential for complex heterocyclic compounds to contribute to new CNS medications (Saganuwan, 2017).
Antibacterial and Antifungal Applications Research into oxazolidinones, which share a heterocyclic framework with the queried compound, reveals their unique mechanism of protein synthesis inhibition and bacteriostatic activity against critical human pathogens. This underscores the potential for structurally complex compounds to yield new antimicrobial agents with novel mechanisms of action and broad-spectrum activity (Diekema & Jones, 2000).
Drug Development Insights The discussion on piperazine derivatives emphasizes the significance of heterocyclic scaffolds in drug design, showcasing a variety of therapeutic uses from CNS agents to anticancer and anti-inflammatory profiles. This highlights the potential of the given compound to serve as a foundation for the rational design of drugs across a spectrum of diseases (Rathi, Syed, Shin, & Patel, 2016).
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-5-13-15(24-20-18-13)16(22)21-9-4-6-12(10-21)23-14-8-7-11(2)17-19-14/h7-8,12H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISGVJWXADGDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.